7-Chloro-2-hydrazino-5-phenyl-3H-1,4-benzodiazepine
Overview
Description
7-Chloro-2-hydrazino-5-phenyl-3H-1,4-benzodiazepine is a chemical compound with the molecular formula C15H13ClN4 . It is also known as 7-Chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one Hydrazone .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringClC1=CC (C (C2=CC=CC=C2Cl)=NCC (NN)=N3)=C3C=C1
. The InChI key for this compound is VTGZNHLCFHSBQH-UHFFFAOYSA-N
.
Scientific Research Applications
Synthesis and Structural Analysis
- 7-Chloro-2-hydrazino-5-phenyl-3H-1, 4-benzodiazepine has been synthesized through the reaction with hydrazine, leading to various crystalline derivatives. These derivatives have been studied using X-ray analysis, revealing structural similarities and differences with other benzodiazepines, which may explain differences in pharmacological activities (Kamiya, Wada, & Nishikawa, 1973).
Radiochemical Synthesis
- This compound has been utilized in the synthesis of radio-labeled benzodiazepines, like 8-Chloro-6-phenyl-4H-s-triazolo [4,3-a] [1,4] benzodiazepine-1-14C, which is important for radiochemical studies (Hayashi et al., 1974).
Chemical Behavior and Reactions
- Anomalous chemical behavior was observed in the reaction of 7-chloro-2-hydrazono-5-phenyl-1,2-dihydro-3H-1,4-benzodiazepine with sodium acetate and 1,1′-carbonyldiimidazole, leading to unexpected products. This highlights the compound's unique reactivity and potential for diverse chemical applications (Banks, Hawi, & Digenis, 1991).
Protonation Studies
- The crystal structures of various benzodiazepines, including derivatives of 7-Chloro-2-hydrazino-5-phenyl-3H-1,4-benzodiazepine, were determined to understand their protonation sites. This information is crucial for developing new pharmaceutical compounds (Herrnstadt, Mootz, Wunderlich, & Möhrle, 1979).
Electrochemical Reduction
- The compound has been studied in electrochemical reduction processes, revealing its potential in electrochemical applications, such as quantitative drug determination in various media (Thomas, Vílchez, Crovetto, & Thomas, 1987).
Anticonvulsant Synthesis
- It has been used in the synthesis of novel benzodiazepine derivatives with potential anticonvulsant properties, contributing to the development of new therapeutic agents (Narayana, Vijaya Raj, Ashalatha, & Kumari, 2006).
Synthesis of Novel Derivatives
- The compound plays a crucial role in the synthesis of various new benzodiazepine derivatives, which have implications in the development of pharmaceuticals and chemical research (Meguro & Kuwada, 1973).
Properties
IUPAC Name |
(7-chloro-5-phenyl-3H-1,4-benzodiazepin-2-yl)hydrazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN4/c16-11-6-7-13-12(8-11)15(10-4-2-1-3-5-10)18-9-14(19-13)20-17/h1-8H,9,17H2,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWSXDWFXNVOIIC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=NC2=C(C=C(C=C2)Cl)C(=N1)C3=CC=CC=C3)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20495999 | |
Record name | 7-Chloro-2-hydrazinyl-5-phenyl-3H-1,4-benzodiazepine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20495999 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18091-89-9 | |
Record name | 7-Chloro-2-hydrazinyl-5-phenyl-3H-1,4-benzodiazepine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20495999 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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